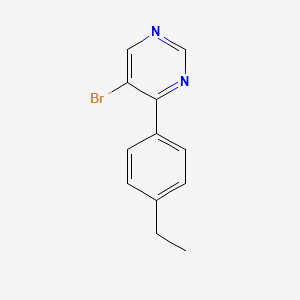

5-Bromo-4-(4-ethylphenyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-4-(4-ethylphenyl)pyrimidine is a pyrimidine derivative with a bromine atom in the 5th position of the pyrimidine ring and an ethylphenyl group at the 4th position . It has a molecular formula of C12H11BrN2 and a molecular weight of 263.13 g/mol .

Molecular Structure Analysis

The molecular structure of 5-Bromo-4-(4-ethylphenyl)pyrimidine includes a pyrimidine ring, a bromine atom at the 5th position, and an ethylphenyl group at the 4th position . The InChI string isInChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)12-11(13)7-14-8-15-12/h3-8H,2H2,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-4-(4-ethylphenyl)pyrimidine were not found in the searched resources, pyrimidine compounds in general are known to undergo various chemical reactions . For example, 5-bromopyrimidine can undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .Physical And Chemical Properties Analysis

5-Bromo-4-(4-ethylphenyl)pyrimidine has a molecular weight of 263.13 g/mol . It has a predicted boiling point of 353.0±30.0 °C and a predicted density of 1.383±0.06 g/cm3 . The compound has a topological polar surface area of 25.8 Ų .Scientific Research Applications

Antimicrobial Applications

Pyrimidines, including “5-Bromo-4-(4-ethylphenyl)pyrimidine”, have been found to have antimicrobial properties . They can be used in the development of new drugs to combat various types of microbial infections.

Antimalarial Applications

Pyrimidines are also used in the development of antimalarial drugs . Malaria is a serious disease caused by parasites that are transmitted to people through the bites of infected mosquitoes.

Antiviral Applications

The antiviral properties of pyrimidines make them useful in the development of drugs to treat viral infections . This includes diseases caused by viruses such as HIV, hepatitis, and influenza.

Anticancer Applications

Pyrimidines have been used in the development of anticancer drugs . They can interfere with the growth and proliferation of cancer cells, making them a valuable tool in cancer treatment.

Anti-Inflammatory and Analgesic Applications

Pyrimidines have anti-inflammatory and analgesic (pain-relieving) properties . This makes them useful in the development of drugs to treat conditions such as arthritis and other inflammatory diseases.

Anticonvulsant Applications

Pyrimidines have been used in the development of anticonvulsant drugs . These drugs are used to prevent or reduce the severity of seizures in conditions like epilepsy.

Antioxidant Applications

Pyrimidines have antioxidant properties . They can help protect the body’s cells from damage caused by free radicals, which are unstable molecules that can cause oxidative stress and contribute to aging and diseases like cancer.

Safety and Hazards

properties

IUPAC Name |

5-bromo-4-(4-ethylphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)12-11(13)7-14-8-15-12/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXNSADRHQQYQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650035 |

Source

|

| Record name | 5-Bromo-4-(4-ethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951884-40-5 |

Source

|

| Record name | 5-Bromo-4-(4-ethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294079.png)

![4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294083.png)

![4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294086.png)

![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)